Cas no 2229154-83-8 (3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid)

3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid
- EN300-1925054
- 2229154-83-8
-
- インチ: 1S/C12H15BrO3/c1-7-4-5-8(6-9(7)13)12(2,3)10(14)11(15)16/h4-6,10,14H,1-3H3,(H,15,16)
- InChIKey: KANGODVBHLXLLK-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=CC(=C1)C(C)(C)C(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 286.02046g/mol
- どういたいしつりょう: 286.02046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1925054-10.0g |
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid |
2229154-83-8 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1925054-0.1g |
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid |
2229154-83-8 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1925054-0.25g |
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid |
2229154-83-8 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1925054-1.0g |
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid |
2229154-83-8 | 1g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-1925054-2.5g |
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid |
2229154-83-8 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1925054-5g |
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid |
2229154-83-8 | 5g |
$4349.0 | 2023-09-17 | ||
Enamine | EN300-1925054-0.05g |
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid |
2229154-83-8 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1925054-5.0g |
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid |
2229154-83-8 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-1925054-0.5g |
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid |
2229154-83-8 | 0.5g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1925054-1g |
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid |
2229154-83-8 | 1g |
$1500.0 | 2023-09-17 |
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid 関連文献
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1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acidに関する追加情報
Comprehensive Overview of 3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid (CAS No. 2229154-83-8)
The compound 3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid (CAS No. 2229154-83-8) is a brominated aromatic carboxylic acid derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a hydroxybutanoic acid backbone and a bromo-methylphenyl substituent, make it a valuable intermediate for synthesizing bioactive molecules. Recent studies highlight its role in modulating enzyme activity, particularly in metabolic pathways, aligning with the growing interest in targeted drug discovery and sustainable agrochemicals.
In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for CAS No. 2229154-83-8 to reduce hazardous byproducts. This aligns with the surge in searches for "sustainable chemical synthesis" and "biodegradable intermediates"—topics dominating academic and industrial forums. The compound’s chiral center (2-hydroxy group) also sparks interest in asymmetric catalysis, a hot topic in AI-driven molecular design platforms.
From a pharmacological perspective, the bromo and methyl groups in 3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid enhance its lipophilicity, a property critical for blood-brain barrier penetration—a frequent search term in neuropharmacology communities. Its potential as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) is under investigation, coinciding with rising global demand for pain management solutions.
Analytical challenges, such as HPLC purification of this compound, are frequently discussed in chromatography optimization forums. The CAS No. 2229154-83-8’s UV-active aromatic ring simplifies detection, making it a model subject for method development studies—a niche with high SEO traction in analytical chemistry circles.
In material science, the crystalline properties of 3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid attract attention for co-crystal engineering, a trending topic in API formulation. Its ability to form hydrogen bonds via the hydroxy and carboxylic acid moieties is leveraged in designing multi-component crystals, addressing solubility issues—a key pain point in drug delivery research.
Regulatory databases show increasing patent filings involving CAS No. 2229154-83-8, particularly in bioconjugation techniques for antibody-drug conjugates (ADCs). This correlates with the explosive growth in searches for "next-gen biotherapeutics" and "targeted cancer therapies", positioning the compound as a relevant subject for biopharma innovation content.
For synthetic chemists, the steric hindrance posed by the 3-methylbutanoic acid segment presents intriguing reaction selectivity challenges—a subtopic gaining traction in mechanochemical synthesis discussions. Computational studies using DFT calculations on this compound’s conformation are also rising, reflecting the broader computational chemistry trend.
Environmental fate studies of bromoaromatics like 3-(3-bromo-4-methylphenyl)-2-hydroxy-3-methylbutanoic acid are increasingly requested in REACH compliance documentation, driven by EU chemical regulations. This intersects with popular queries about "persistent organic pollutants (POPs)" and "green alternatives to halogenated compounds".
In summary, CAS No. 2229154-83-8 exemplifies the convergence of medicinal chemistry, environmental science, and advanced materials. Its multifaceted applications and alignment with industry pain points ensure sustained relevance in both academic literature and industrial R&D pipelines.
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